
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- ist eine synthetische organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrimidinrings aus, der mit einer Chlor-, einer Methyl- und einer Propenylgruppe substituiert ist, zusammen mit einer Ethanol-Einheit.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidinrings: Der Pyrimidinring wird durch eine Kondensationsreaktion zwischen geeigneten Aldehyden und Aminen synthetisiert, gefolgt von einer Cyclisierung.
Substitutionsreaktionen: Die Chlor-, Methyl- und Propenylgruppen werden durch Substitutionsreaktionen unter Verwendung geeigneter Reagenzien wie Chlorierungsmitteln, Methylierungsmitteln und Allylhalogeniden eingeführt.
Anbindung der Ethanol-Einheit: Die Ethanolgruppe wird durch nucleophile Substitutions- oder Additionsreaktionen angehängt, wobei häufig Ethanol oder Ethoxid-Ionen als Nucleophile verwendet werden.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehören die Verwendung von Katalysatoren, kontrollierte Temperaturen und Drücke sowie Reinigungstechniken wie Umkristallisation und Chromatographie.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Substitution Reactions: The chloro, methyl, and propenyl groups are introduced through substitution reactions using suitable reagents such as chlorinating agents, methylating agents, and allyl halides.
Attachment of the Ethanol Moiety: The ethanol group is attached via nucleophilic substitution or addition reactions, often using ethanol or ethoxide ions as nucleophiles.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethanol-Einheit kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Chlorgruppe zu entfernen oder Doppelbindungen zu reduzieren, wobei Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet werden.
Substitution: Die Chlorgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden, wobei Reagenzien wie Natriumazid oder Thiole verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Wasserstoffgas mit einem Katalysator.
Nucleophile: Natriumazid, Thiole, Ethanol, Ethoxid-Ionen.
Hauptprodukte
Oxidationsprodukte: Aldehyde, Carbonsäuren.
Reduktionsprodukte: Entchlorierte Verbindungen, reduzierte Doppelbindungen.
Substitutionsprodukte: Azide, Thiole, Ether.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung bei der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Einsatzkontext ab.
Wirkmechanismus
The mechanism of action of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethanol, 2-((6-Chlor-2-methyl-4-pyrimidinyl)amino)-: Fehlt die Propenylgruppe, was sich auf die Reaktivität und die biologische Aktivität auswirken kann.
Ethanol, 2-((6-Chlor-5-(2-propenyl)-4-pyrimidinyl)amino)-: Ähnliche Struktur, aber unterschiedliches Substitutionsschema, was zu potenziellen Unterschieden in den chemischen und biologischen Eigenschaften führt.
Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-: Variationen in der Position der Chlor- und Methylgruppen können das Verhalten der Verbindung erheblich beeinflussen.
Einzigartigkeit
Die einzigartige Kombination der Chlor-, Methyl- und Propenylgruppen in Ethanol, 2-((6-Chlor-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- verleiht ihr eindeutige chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
85826-36-4 |
|---|---|
Molekularformel |
C10H14ClN3O |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
2-[(6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H14ClN3O/c1-3-4-8-9(11)13-7(2)14-10(8)12-5-6-15/h3,15H,1,4-6H2,2H3,(H,12,13,14) |
InChI-Schlüssel |
IMVWBERKWBAVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


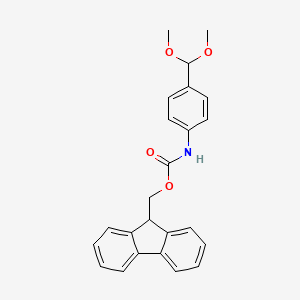


![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

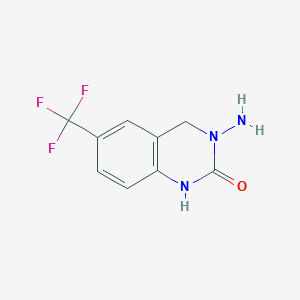
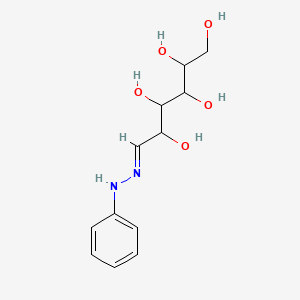
![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)
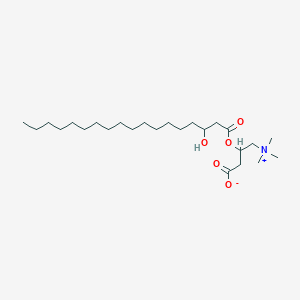
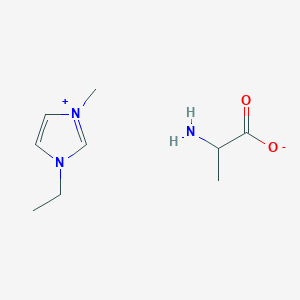

amine](/img/structure/B12108302.png)
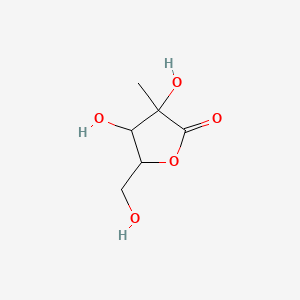
![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)
